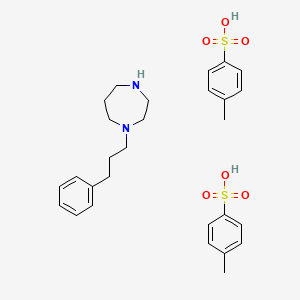
1-(3-Phenylpropyl)-1,4-diazepane bis(4-methylbenzenesulfonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Phenylpropyl)-1,4-diazepane bis(4-methylbenzenesulfonate) is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms This particular compound is characterized by the presence of a phenylpropyl group attached to the diazepane ring and two 4-methylbenzenesulfonate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Phenylpropyl)-1,4-diazepane bis(4-methylbenzenesulfonate) typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides under basic conditions.
Attachment of the Phenylpropyl Group: The phenylpropyl group can be introduced via a nucleophilic substitution reaction using a phenylpropyl halide and the diazepane intermediate.
Sulfonation: The final step involves the sulfonation of the diazepane derivative with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-scale cyclization reactions: using continuous flow reactors to ensure efficient mixing and heat transfer.
Automated sulfonation processes: to control the addition of 4-methylbenzenesulfonyl chloride and maintain reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Phenylpropyl)-1,4-diazepane bis(4-methylbenzenesulfonate) can undergo various chemical reactions, including:
Oxidation: The phenylpropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The diazepane ring can be reduced to form piperazine derivatives.
Substitution: The sulfonate groups can be substituted with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or sodium methoxide in polar aprotic solvents.
Major Products:
Oxidation: Phenylpropyl ketones or carboxylic acids.
Reduction: Piperazine derivatives.
Substitution: Corresponding amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
1-(3-Phenylpropyl)-1,4-diazepane bis(4-methylbenzenesulfonate) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex diazepane derivatives.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anxiolytic or anticonvulsant drugs.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mecanismo De Acción
The mechanism by which 1-(3-Phenylpropyl)-1,4-diazepane bis(4-methylbenzenesulfonate) exerts its effects involves:
Binding to specific receptors: in the central nervous system, potentially modulating neurotransmitter release.
Interaction with molecular targets: such as GABA receptors, which are known to play a role in anxiety and seizure disorders.
Pathways involved: may include the inhibition of excitatory neurotransmission or enhancement of inhibitory neurotransmission.
Comparación Con Compuestos Similares
1-(3-Phenylpropyl)-1,4-diazepane: Lacks the sulfonate groups, potentially altering its solubility and reactivity.
1-(3-Phenylpropyl)-1,4-piperazine: Similar structure but with a six-membered ring, which may affect its binding affinity and pharmacological profile.
1-(3-Phenylpropyl)-1,4-diazepane bis(4-chlorobenzenesulfonate): Similar but with chlorobenzene sulfonate groups, which may influence its chemical reactivity and biological activity.
Uniqueness: 1-(3-Phenylpropyl)-1,4-diazepane bis(4-methylbenzenesulfonate) is unique due to the presence of two 4-methylbenzenesulfonate groups, which can significantly impact its solubility, reactivity, and potential biological activity compared to other diazepane derivatives.
This compound’s distinct structural features and versatile reactivity make it a valuable subject of study in various scientific disciplines.
Propiedades
IUPAC Name |
4-methylbenzenesulfonic acid;1-(3-phenylpropyl)-1,4-diazepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.2C7H8O3S/c1-2-6-14(7-3-1)8-4-11-16-12-5-9-15-10-13-16;2*1-6-2-4-7(5-3-6)11(8,9)10/h1-3,6-7,15H,4-5,8-13H2;2*2-5H,1H3,(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFJQBIACKKRJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1CNCCN(C1)CCCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N2O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
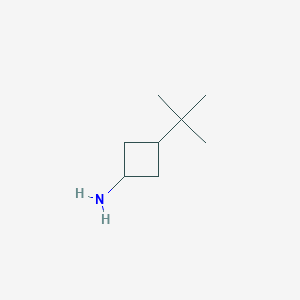
![[5-Bromo-2-(3-ethylpiperidin-1-yl)pyridin-3-yl]methanol](/img/structure/B1373344.png)
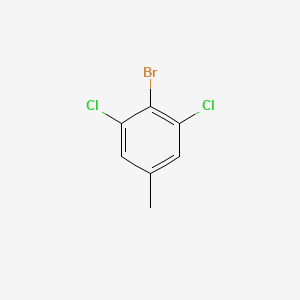
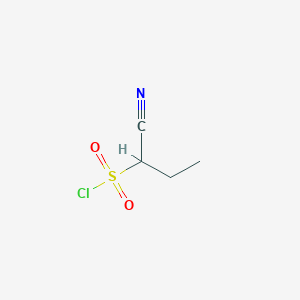


![2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol](/img/structure/B1373356.png)
![2-[3-(Aminomethyl)phenoxy]butanenitrile hydrochloride](/img/structure/B1373357.png)
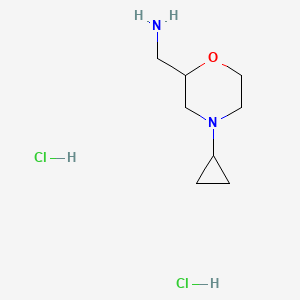
![5-Methyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid](/img/structure/B1373359.png)
![2-[(1-Aminobutan-2-yl)sulfanyl]-1,4-dichlorobenzene hydrochloride](/img/structure/B1373361.png)
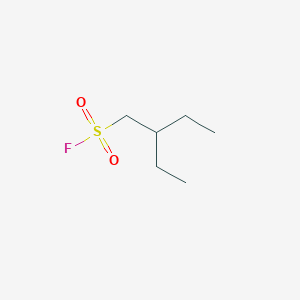
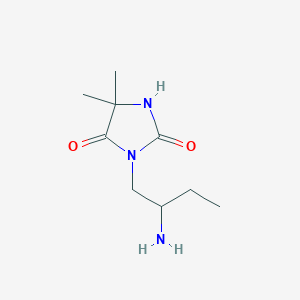
![2-[Bis(2-methoxyethyl)amino]-5-methylbenzoic acid](/img/structure/B1373364.png)
